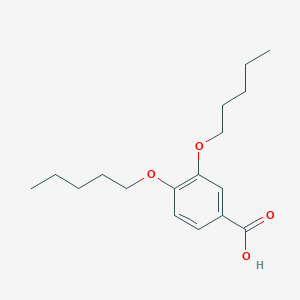

3,4-Dipentyloxybenzoic acid

Description

3,4-Dipentyloxybenzoic acid is a benzoic acid derivative substituted with pentyloxy groups at the 3- and 4-positions of the aromatic ring. It is synthesized via alkaline hydrolysis of methyl 3,4-dipentyloxybenzoate, followed by acidification, yielding a white solid with an 87% efficiency . This compound is notable for its application in materials science, particularly in the preparation of banana-shaped liquid crystals, which are critical for advanced optical and electronic devices . Its structure combines lipophilic pentyloxy chains with a polar carboxylic acid group, enabling unique self-assembly properties.

Properties

Molecular Formula |

C17H26O4 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3,4-dipentoxybenzoic acid |

InChI |

InChI=1S/C17H26O4/c1-3-5-7-11-20-15-10-9-14(17(18)19)13-16(15)21-12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,18,19) |

InChI Key |

PDMYKAFCDWAAID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular characteristics of 3,4-dipentyloxybenzoic acid and related compounds:

| Compound | Molecular Formula | Molecular Weight | Substituents | Physical State |

|---|---|---|---|---|

| 3,4-Dipentyloxybenzoic acid | C₁₇H₂₆O₄ | 294.39 | 3,4-di(pentyloxy) | White solid |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 4-hydroxy | Crystalline |

| Caffeic acid | C₉H₈O₄ | 180.15 | 3,4-dihydroxy, acrylic acid chain | Yellow crystal |

| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 3,4-dihydroxy | Solid |

| 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid | C₁₄H₁₀Cl₂O₃ | 309.14 | 3,4-dichloro, benzyloxy | Not specified |

Key Observations :

Functional Insights :

- The pentyloxy chains in 3,4-dipentyloxybenzoic acid facilitate mesophase formation in liquid crystals, critical for display technologies.

- Hydroxyl groups in caffeic and dihydroxybenzoic acids enable radical scavenging, making them potent antioxidants .

Research Findings and Trends

- Materials Science: 3,4-Dipentyloxybenzoic acid’s role in liquid crystals highlights its utility in nanotechnology and optoelectronics .

- Toxicity : Halogenated derivatives like the dichlorobenzyloxy compound require rigorous safety evaluations due to their reactive substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.